2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide
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Overview
Description
2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide, also known as MPSPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide acts as a selective inhibitor of cyclooxygenase-2 (COX-2) and is believed to exert its anti-inflammatory and analgesic effects through this mechanism. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects
2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has been shown to have a low toxicity profile and is well tolerated in animal studies.
Advantages and Limitations for Lab Experiments
2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has several advantages for lab experiments. It has a well-established synthesis method and is commercially available. 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has been extensively studied in animal models and has a low toxicity profile. However, 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide. One area of research is the development of more water-soluble derivatives of 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide. Another area of research is the investigation of the potential use of 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the anti-cancer properties of 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide could be further studied to determine its potential use in cancer treatment.
Synthesis Methods
The synthesis of 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide involves the reaction of 2-methoxy-5-nitrobenzoic acid with propylamine and sodium sulfite. The resulting product is then reduced with hydrogen gas over a palladium catalyst to yield 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide. The synthesis method has been optimized to increase the yield of 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide and reduce the amount of impurities in the final product.
Scientific Research Applications
2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. 2-methoxy-N-propyl-5-[(propylamino)sulfonyl]benzamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-methoxy-N-propyl-5-(propylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-8-15-14(17)12-10-11(6-7-13(12)20-3)21(18,19)16-9-5-2/h6-7,10,16H,4-5,8-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFBMDMBRFQMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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